molecular formula C9H8N2O2 B3351774 1H-Benzimidazole-5-carboxylic acid, 7-methyl- CAS No. 398452-96-5

1H-Benzimidazole-5-carboxylic acid, 7-methyl-

Cat. No. B3351774
M. Wt: 176.17
InChI Key: RZYFGKCQFAWNIE-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, also known as 5-Benzimidazolecarboxylic acid, is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . This compound is used in the preparation of various derivatives .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied . One common method involves the condensation of o-phenylenediamine with formic acid or equivalent trimethyl orthoformate . Other methods involve reactions with aromatic aldehydes or aliphatic aldehydes .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-5-carboxylic acid consists of a benzene ring fused to an imidazole ring . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H, (H,8,9) .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized through various chemical reactions, including nucleophilic substitution reactions . The compounds synthesized have shown good antibacterial and antifungal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole-5-carboxylic acid include a grey to brown appearance in powder form . The boiling point of a similar compound, 1H-Benzimidazole-5-carboxylic acid, 2,3-dihydro-7-methoxy-2-oxo-, methyl ester, is predicted to be 268.8±33.0 °C .

Safety And Hazards

1H-Benzimidazole-5-carboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Benzimidazole and its derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and have been extensively explored as potential inhibitors of various enzymes . Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

7-methyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYFGKCQFAWNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663414
Record name 4-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carboxylic acid, 7-methyl-

CAS RN

398452-96-5
Record name 4-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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